3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol
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Overview
Description
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol is a chemical compound with the molecular formula C19H32O3. It is known for its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow reactors and batch processing, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite: Similar in structure but contains a phosphite group instead of a diol.
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile: Contains a benzene dicarbonitrile group instead of a propane-1,2-diol.
Uniqueness
3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol is unique due to its specific substitution pattern and the presence of both phenoxy and diol functionalities. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
64655-93-2 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C19H32O3/c1-7-18(3,4)14-9-10-17(22-13-15(21)12-20)16(11-14)19(5,6)8-2/h9-11,15,20-21H,7-8,12-13H2,1-6H3 |
InChI Key |
NHVWFTBEZPCRLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(CO)O)C(C)(C)CC |
Origin of Product |
United States |
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